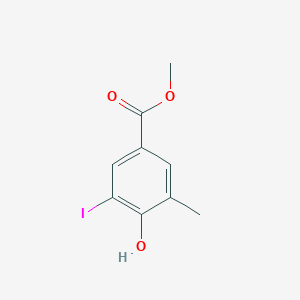

Methyl 4-hydroxy-3-iodo-5-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-hydroxy-3-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a hydroxyl group, an iodine atom, and a methyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-iodo-5-methylbenzoate typically involves the iodination of methyl 4-hydroxy-5-methylbenzoate. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 4-hydroxy-3-iodo-5-methylbenzoate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming methyl 4-oxo-3-iodo-5-methylbenzoate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of methyl 4-hydroxy-5-methylbenzoate.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium azide can replace the iodine atom with an azide group.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, hydrogen peroxide, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

Substitution: Sodium azide, potassium cyanide, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Methyl 4-oxo-3-iodo-5-methylbenzoate.

Reduction: Methyl 4-hydroxy-5-methylbenzoate.

Substitution: Methyl 4-hydroxy-3-azido-5-methylbenzoate.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 4-hydroxy-3-iodo-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used as a precursor for the synthesis of radiolabeled compounds. The iodine atom can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of drugs that target specific biological pathways, particularly those involving iodine-containing compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.

Mecanismo De Acción

The mechanism of action of Methyl 4-hydroxy-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom on the benzene ring allow for the formation of hydrogen bonds and halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

Methyl 4-hydroxy-3-iodobenzoate: Similar structure but lacks the additional methyl group on the benzene ring.

Methyl 4-hydroxy-5-methylbenzoate: Similar structure but lacks the iodine atom.

Methyl 3-hydroxy-5-iodo-4-methylbenzoate: Similar structure but with different positions of the hydroxyl and iodine groups.

Uniqueness: Methyl 4-hydroxy-3-iodo-5-methylbenzoate is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring, along with a methyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Actividad Biológica

Methyl 4-hydroxy-3-iodo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is classified as an aromatic compound due to the presence of a benzene ring in its structure. Its molecular formula is C9H9IO3 with a molecular weight of approximately 295.1 g/mol. The synthesis typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. Common solvents used in the synthesis include dichloromethane and ethanol, and the compound is sensitive to light and moisture, which can affect its stability over time .

Antiviral Properties

One of the most significant areas of research concerning this compound is its antiviral activity, particularly against HIV. Studies indicate that compounds with similar structural motifs exhibit inhibitory effects on HIV-1 reverse transcriptase (RT). For instance, related compounds have demonstrated IC50 values as low as 0.074 μM, suggesting that structural modifications can enhance antiviral potency while maintaining metabolic stability .

Larvicidal Activity

This compound has also been investigated for its potential as a larvicide. Similar compounds have shown effectiveness against mosquito larvae, which are vectors for diseases such as malaria and dengue fever. The larvicidal activity is often quantified using LC50 values, which reflect the concentration required to kill 50% of the test population. For instance, certain derivatives have exhibited LC50 values in the range of 15 ppm against Aedes aegypti larvae .

Case Study 1: Anti-HIV Activity

In a study evaluating various non-nucleoside inhibitors of HIV-1 RT, this compound was structurally analyzed alongside other compounds. The findings suggested that modifications to the methyl ester moiety could lead to improved antiviral activity without significant loss in metabolic stability. This highlights the importance of structural optimization in drug design .

Case Study 2: Larvicidal Efficacy

A comparative study on the larvicidal effects of several synthetic compounds revealed that those similar to this compound exhibited potent activity against mosquito larvae. The study emphasized the role of hydroxyl groups in enhancing larvicidal efficacy, with some compounds achieving over 80% mortality at specific concentrations .

Research Findings Summary

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-iodo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKTXZCGDWDGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.